molecular formula C6H9ClN2 B1629168 5-(Chloromethyl)-1-ethyl-1H-imidazole CAS No. 790654-82-9

5-(Chloromethyl)-1-ethyl-1H-imidazole

Cat. No. B1629168
CAS RN: 790654-82-9
M. Wt: 144.6 g/mol
InChI Key: NKKWKZAXFXJTAX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It is a colorless liquid that is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-ethyl-1H-imidazole is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule, thereby modifying its properties. This property makes it useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Chloromethyl)-1-ethyl-1H-imidazole are not well studied. However, it has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(Chloromethyl)-1-ethyl-1H-imidazole is its versatility in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for chemists. However, its toxicity and potential health hazards make it challenging to work with, and proper safety precautions should be taken when handling it.

Future Directions

There are several future directions for the research and development of 5-(Chloromethyl)-1-ethyl-1H-imidazole. One of the most promising directions is its use in the synthesis of novel materials for drug delivery and tissue engineering applications. It can also be used as a reagent in the synthesis of new metal complexes with potential applications in catalysis and energy storage. Furthermore, its antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics. Overall, the future of 5-(Chloromethyl)-1-ethyl-1H-imidazole research is promising, and further studies are needed to fully understand its properties and potential applications.
In conclusion, 5-(Chloromethyl)-1-ethyl-1H-imidazole is a valuable tool for organic synthesis with a wide range of applications in scientific research. Its unique properties make it a promising candidate for the development of novel materials, antibiotics, and metal complexes. However, its toxicity and potential health hazards make it challenging to work with, and proper safety precautions should be taken when handling it. Further studies are needed to fully understand its properties and potential applications.

Scientific Research Applications

5-(Chloromethyl)-1-ethyl-1H-imidazole has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in the synthesis of imidazole-based ligands for metal complexes. Furthermore, it is used in the synthesis of imidazole-based polymers for drug delivery and tissue engineering applications.

properties

IUPAC Name

5-(chloromethyl)-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKWKZAXFXJTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629116
Record name 5-(Chloromethyl)-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-ethyl-1H-imidazole

CAS RN

790654-82-9
Record name 5-(Chloromethyl)-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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